molecular formula C7H12N2O B8570466 1H-Imidazole, 1-(2-methoxyethyl)-2-methyl-

1H-Imidazole, 1-(2-methoxyethyl)-2-methyl-

Cat. No.: B8570466
M. Wt: 140.18 g/mol
InChI Key: ZBDBUPWKTXLEJD-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2-methoxyethyl)-2-methyl- is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 1-(2-methoxyethyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 1-(2-methoxyethyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-methylimidazole

InChI

InChI=1S/C7H12N2O/c1-7-8-3-4-9(7)5-6-10-2/h3-4H,5-6H2,1-2H3

InChI Key

ZBDBUPWKTXLEJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaH (60%, 620 mg) was added to a solution of 2-methyl-1H-imidazole (1.06 g, 12.95 mmol) in DMF (8 mL). After stirring for 15 minutes, 1-bromo-2-methoxyethane (2.16 g, 15.54 mmol) in DMF (1 mL) was added. The resulting solution was stirred at 80° C. under microwave irradiation for 60 minutes. Water (1 mL) was added and all solvents were removed by high vacuum. EtOAc was added to the residue, stirred for 15 minutes, filtered and concentrated in vacuo to afford the title compound as a colourless oil (604 mg, 33%) that was used directly in the next step.
Name
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
33%

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-1H-imidazole (1.0 g, 12.2 mmol) and 1-chloro-2-methoxyethane (1.34 ml, 14.62 mmol) in DMF (15 ml) was added sodium hydride (0.49 g, 12.2 mmol). The reaction mixture was heated to 80° C. for 18 hrs. The reaction mixture was transferred to a microwave vial and heated to 80° C. under microwave conditions for 1 hr. The reaction mixture was diluted with DCM (40 ml) and aq. 2M Na2CO3 (30 ml) and water (40 ml). The aqueous layer was re-extracted with DCM several times. The residue was purified by reverse phase chromatography (C18, 100% water) to afford the title compound (1.13 g, 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

In an autoclave of 100 mL, 2-methylimidazole (19.2 g, 200 mmol) was made reacted with chloroethyl methyl ether (22.7 g, 240 mmol) at 140 deg C. for 72 hours. Brown liquid that was obtained was washed with 120 mL of a compound liquid of ethanol and ether (volume ratio thereof is 1:5), and then made reacted with triethylamine (20.2 g, 200 mmol) in the autoclave of 100 mL at 130 deg C. for 24 hours. Solid salts that was formed was removed by filtration, and residue (filtrate) was subjected to reduced-pressure distillation by using a Vigreux column of 20 cm. The obtained product was a transparent liquid which has a boiling point of 160-163 deg C. when a pressure is 10 Pa. 1H-NMR measurement of obtained amine was performed, and it was confirmed that chemical shifts, δ (ppm), are 6.95 (d, 1H), 6.72 (d, 1H), 4.07-4.04 (t, 2H), 3.62-3.60 (t, 2H), 3.27(s, 3H), and 2.29 (s, 3H), and 1-(2-methoxyethyl)-2-methyl imidazole was synthesized.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two

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